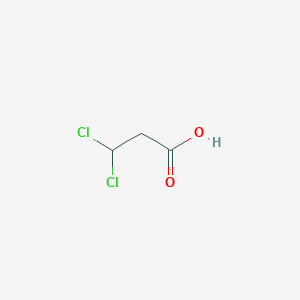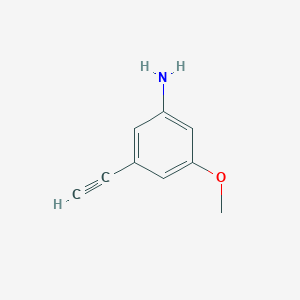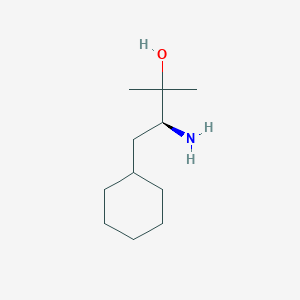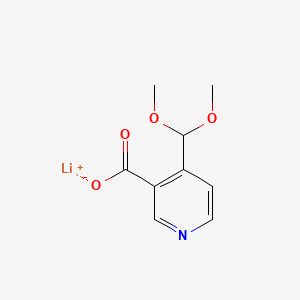
methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including an azido group, a fluorine atom, and an amino group, which contribute to its reactivity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorinated Intermediate: The initial step involves the introduction of the fluorine atom into the pentanoate backbone. This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced through reductive amination or other suitable methods, depending on the specific synthetic pathway chosen.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted fluoropentanoate derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the amino group can facilitate interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,4S)-4-hydroxyproline hydrochloride: Similar in structure but with a hydroxyl group instead of an azido group.
Methyl (2S,4S)-4-fluoroproline hydrochloride: Similar but lacks the azido group.
Methyl (2S,4S)-2-amino-4-fluorobutanoate hydrochloride: Similar but with a shorter carbon chain.
Uniqueness
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride is unique due to the presence of both the azido and fluorine groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C6H12ClFN4O2 |
|---|---|
Peso molecular |
226.64 g/mol |
Nombre IUPAC |
methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11FN4O2.ClH/c1-13-6(12)5(8)2-4(7)3-10-11-9;/h4-5H,2-3,8H2,1H3;1H/t4-,5-;/m0./s1 |
Clave InChI |
LGTZJBZHRVJTCE-FHAQVOQBSA-N |
SMILES isomérico |
COC(=O)[C@H](C[C@@H](CN=[N+]=[N-])F)N.Cl |
SMILES canónico |
COC(=O)C(CC(CN=[N+]=[N-])F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)



![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)
![N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13468494.png)


![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)

![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

